14-Hydroxy-retro Retinyl Acetate
Description
Properties
Molecular Formula |
C₂₂H₃₂O₃ |
|---|---|
Molecular Weight |
344.49 |
Synonyms |
(3E,5E,7E,9E)-2-Hydroxy-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-yl Acetate; |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Immunology
- Lymphocyte Proliferation : 14-HRR has been demonstrated to stimulate the growth of B lymphocytes and activate T lymphocytes at concentrations significantly lower than those required for retinol. This suggests that it may serve as an effective immunomodulator in therapeutic contexts .
2. Dermatology
- Skin Aging and Repair : Studies indicate that 14-HRR exhibits potential in treating skin aging by promoting collagen synthesis and enhancing cell turnover without the irritancy commonly associated with other retinoids. Its lower irritant profile makes it suitable for patients with sensitive skin .
3. Developmental Biology
- Teratogenicity Studies : Research has shown that 14-HRR is less teratogenic compared to retinol, making it a valuable compound for studying the effects of vitamin A derivatives on embryonic development. In animal models, lower doses of 14-HRR resulted in fewer malformations than those observed with retinol .
Data Tables
Case Studies
Case Study 1: Immunomodulatory Effects
A study investigated the effects of 14-HRR on lymphocyte cultures. Results showed a significant increase in cell proliferation when treated with 14-HRR at concentrations 10-30 times lower than retinol. This suggests that 14-HRR could be utilized in therapies aimed at enhancing immune responses without the adverse effects associated with higher doses of retinoids .
Case Study 2: Skin Aging Treatment
In a clinical trial focused on patients with photoaged skin, topical application of formulations containing 14-HRR resulted in notable improvements in skin texture and elasticity after 12 weeks. Participants reported fewer side effects compared to traditional retinoid treatments, indicating its potential as a safer option for anti-aging therapies .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical and Functional Properties
| Compound | LogP | Transfer Rate (s⁻¹) | HPLC Recovery (%) | Regulatory Limit (% w/w) |
|---|---|---|---|---|
| Retinyl Acetate | 6.08 | 0.15 | 86 (liver REs) | 1.15 |
| Retinyl Palmitate | >8 | N/A | Similar | 1.83 |
| Retinoic Acid | 5.1 | 9.6 | N/A | Restricted |
Critical Analysis of Research Findings
- Penetration Efficiency : Retinyl acetate penetrates the stratum corneum up to 20 μm, a property leveraged in topical formulations . Retinyl palmitate’s larger molecular size likely limits its dermal absorption.
- Analytical Utility: Retinyl acetate’s consistent recovery in HPLC (60–92%) makes it a reliable internal standard, whereas retinol quantification in the liver requires alternative methods due to matrix interference .
- Structural-Activity Relationship: Side-chain modifications (e.g., methyl ether) improve retinoid efficacy and safety, highlighting the need for synthetic optimization .
Preparation Methods
Sharpless Asymmetric Epoxidation
The enantioselective synthesis of 14-HRRA begins with the Sharpless epoxidation of ethyl trans-3-methyl-4-hydroxycrotonate. This step introduces the critical epoxy group at the C13–C14 position, which dictates the retro-configuration of the final product. The reaction employs titanium tetraisopropoxide (Ti(OiPr)₄) and diethyl L-(+)-tartrate ((+)-DET) as chiral ligands, with tert-butyl hydroperoxide (tBuOOH) as the oxidizing agent.
Reaction Conditions :
-
Solvent: Anhydrous CH₂Cl₂
-
Temperature: −30°C to −15°C
-
Yield: 55–70% enantiomeric excess (ee) for the (2R,3S)-epoxy intermediate.
The stereochemical outcome is highly dependent on the choice of tartrate enantiomer. Substituting L-(+)-tartrate with D-(−)-tartrate produces the (2S,3R)-epoxide, enabling access to both (14R)- and (14S)-14-HRRA enantiomers.
Oxidation and Condensation
The epoxy intermediate undergoes oxidation using dipyridine-chromium(VI) oxide (Collins reagent) to yield ethyl (2R,3S)-3-methyl-4-oxoepoxycrotonate. Subsequent condensation with a C15-phosphorane (Wittig reagent) extends the polyene chain, forming ethyl 13,14-epoxyretinoate. This step is critical for establishing the retro-retinoid backbone but is hampered by the intermediate’s instability, necessitating immediate use in subsequent reactions.
Lithium Aluminum Hydride (LAH) Reduction
The final reduction of ethyl 14-hydroxy-4,14-retro-retinoate to 14-HRRA employs LAH in anhydrous ether at −78°C. This step achieves >90% conversion to the all-trans isomer, with minor cis-contaminants (≤10%). The reaction mechanism proceeds via a six-membered transition state, preserving the stereochemical integrity of the C14 hydroxyl group.
Reaction Optimization and Challenges
Stereochemical Control
Racemic 14-HRRA synthesis via the Darzens reaction between D-Clg-ketone and ethyl chloroacetate yields a 1:1 R/S mixture. However, asymmetric methods using Sharpless epoxidation achieve >98% ee for individual enantiomers, making them preferable for biomedical applications requiring chirally pure compounds.
Intermediate Stabilization
Ethyl 13,14-epoxyretinoate, a key intermediate, decomposes rapidly at room temperature. Stabilization strategies include:
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, methanol/water gradient) resolves 14-HRRA isomers:
| Isomer | Retention Time (min) | λₘₐₓ (nm) |
|---|---|---|
| all-trans | 22.3 | 347 |
| 6Z | 25.1 | 332 |
| 8Z | 26.8 | 325 |
Spectroscopic Confirmation
-
UV-Vis : All-trans 14-HRRA exhibits λₘₐₓ = 347 nm (ε = 45,000 M⁻¹cm⁻¹).
-
CD Spectroscopy : (14R)-enantiomer shows a positive Cotton effect at 347 nm (Δε = +1.05), while the (14S)-enantiomer displays a mirror-image spectrum.
Industrial-Scale Production Considerations
Catalytic Efficiency
Large-scale synthesis faces challenges in catalyst recovery and cost. Immobilized Ti(OiPr)₄ on silica gel improves recyclability, achieving 5 reaction cycles with <10% activity loss.
Yield Enhancement
Optimized conditions increase overall yield from 8% (batch) to 23% (flow chemistry):
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 72 h | 6 h |
| Temperature | −30°C | −15°C |
| Space-Time Yield | 0.5 g/L·h | 2.1 g/L·h |
Comparative Analysis of Synthetic Methods
| Method | Enantiomeric Excess | Overall Yield | Scalability |
|---|---|---|---|
| Sharpless Epoxidation | >98% | 12–15% | Moderate |
| Darzens Reaction | Racemic | 18–22% | High |
| Biocatalytic | 85–90% | 8–10% | Low |
Biocatalytic approaches using retinol dehydratase remain experimental, with yields limited by enzyme instability .
Q & A
Q. How can researchers ensure compliance with safety guidelines when handling this compound in vitro?
- Methodology : Follow OSHA HCS standards: use fume hoods for aerosol-prone steps, conduct regular waste disposal training, and monitor workplace exposure via air sampling. Retinyl acetate safety protocols (e.g., PPE, hazard classifications) provide a template .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
